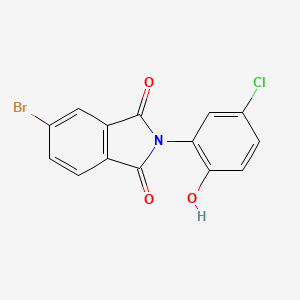
5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as BCI or Bromo-2-chloro-5-hydroxyphenylindane-1,3-dione. BCI is a potent inhibitor of protein kinases and has been shown to have significant anti-cancer properties.
Mécanisme D'action
BCI inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates and initiating downstream signaling pathways. BCI has been shown to be a selective inhibitor of certain protein kinases, including the Akt and p70S6K kinases, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BCI has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the inflammatory enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. BCI has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCI in lab experiments is its potency and selectivity as a protein kinase inhibitor. BCI has been shown to be a more potent inhibitor of certain protein kinases than other commonly used kinase inhibitors, such as LY294002 and wortmannin. However, one limitation of using BCI is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving BCI. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of BCI. Another area of research is the investigation of the potential therapeutic applications of BCI in the treatment of various diseases, such as cancer and inflammation. Finally, research is needed to investigate the safety and toxicity of BCI in vivo, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of BCI involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting product is then brominated using bromine in acetic acid to yield 5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis process is around 40%.
Applications De Recherche Scientifique
BCI has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. BCI works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell growth. By inhibiting the activity of protein kinases, BCI can prevent cancer cells from growing and dividing.
Propriétés
IUPAC Name |
5-bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3/c15-7-1-3-9-10(5-7)14(20)17(13(9)19)11-6-8(16)2-4-12(11)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVUPGNRTWLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

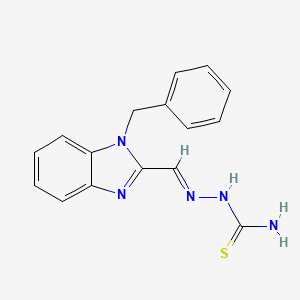
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
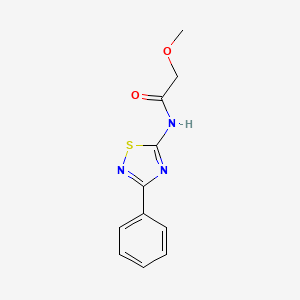
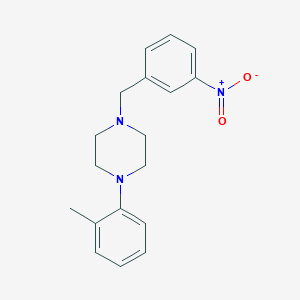

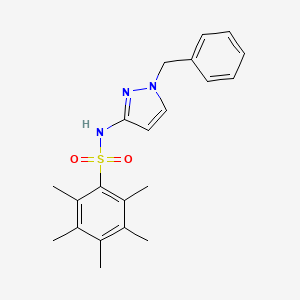
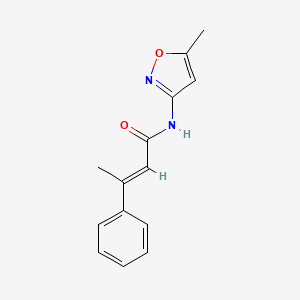
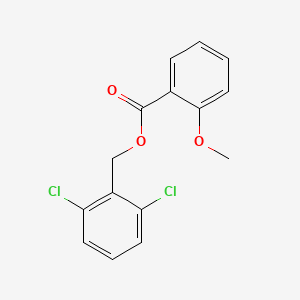


![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)

![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
